N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Description
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups. CAS 64143-47-1 (a carbamoyl analog) is marketed for medicinal purposes, though the methylsulfanyl variant in the query may differ in bioactivity and solubility .
(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a sulfur-containing amino acid derivative. The nitrophenyl group may enhance electrophilic reactivity, while the thioether linkage could influence membrane permeability .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKUUBZJLYMEZ-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid typically involves a multi-step process that includes the formation of the core structure followed by functionalization. Common synthetic routes include:
Reductive Amination: This involves the reaction of a ketone with an amine in the presence of a reducing agent.
Nucleophilic Substitution: This involves the substitution of a leaving group with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and automated systems for monitoring and control are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemistry
In the field of organic synthesis, N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid serves as a reagent in various chemical reactions, facilitating the development of new synthetic pathways and methodologies.
Biology
This compound is being studied for its biological effects, particularly its interactions with cellular processes and signaling pathways. Notably, it may influence neurotransmitter systems, which could have implications for mood regulation and behavioral changes .
Medicine
N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is under investigation for potential therapeutic effects in treating conditions such as:
- Neurological Disorders : Its interaction with neurotransmitter receptors may offer insights into treatments for depression or anxiety.
- Inflammatory Conditions : The compound's structural components suggest potential enzyme inhibition related to inflammation pathways.
Industrial Applications
Industrially, this compound can be utilized in the production of pharmaceuticals and other chemical products. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability under various conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid:
- Enzyme Interaction Studies : Research indicates that compounds similar to this one can inhibit cyclooxygenase enzymes, suggesting anti-inflammatory potential.
- Neurotransmitter System Studies : Investigations into its effects on serotonin receptors have shown promising results in modulating mood-related pathways .
- Pharmacological Testing : Preliminary pharmacological tests indicate potential therapeutic applications in treating neurological disorders, highlighting the need for more extensive clinical trials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems in the brain, leading to changes in mood and behavior. The compound may also interact with enzymes and receptors involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclohexylamine Derivatives
- N-cyclohexylcyclohexanamine vs. N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8): Both contain cyclohexyl groups, but compound 8 includes a hydroxamic acid (–CONHOH) group linked to a 4-chlorophenyl ring. Hydroxamic acids (e.g., compound 8) are known for metal chelation and antioxidant activity, as demonstrated in DPPH radical scavenging assays .
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) :
This compound shares a benzhydryl group and hydroxamic acid functionality. Its structural complexity enables dual antioxidant and anti-inflammatory activity, whereas N-cyclohexylcyclohexanamine’s simpler structure may prioritize stability over multifunctionality .
Sulfur-Containing Amino Acid Derivatives
- (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid vs. (2S)-4-carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid: Replacing the methylsulfanyl group with a carbamoyl (–CONH₂) alters polarity and hydrogen-bonding capacity. The methylsulfanyl analog’s lipophilicity may enhance blood-brain barrier penetration.
- Its antioxidant efficacy (IC₅₀ ~12 µM in DPPH assays) highlights the importance of hydroxamate over thioether groups in radical scavenging .
Comparative Data Table
Research Findings and Limitations
- Antioxidant Activity : Hydroxamic acids (e.g., compound 8) outperform thioether-containing compounds in radical scavenging due to –CONHOH’s metal-chelating capacity .
- Structural Trade-offs: Cyclohexyl groups enhance lipophilicity but may reduce solubility, whereas sulfanylamino groups improve electrophilic reactivity at the cost of metabolic stability.
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
- Molecular Formula : C22H42N2O4S
- Molecular Weight : 430.6 g/mol
- CAS Number : 22823-50-3
The biological activity of this compound primarily stems from its structural components, which include a cyclohexyl group and a nitrophenyl sulfanyl moiety. These structures suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : The presence of the nitrophenyl group may facilitate interactions with enzymes that are critical in metabolic processes. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
- Receptor Modulation : The cyclohexyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with lipid-based receptors, potentially influencing neurotransmitter systems .
Pharmacological Effects
Research indicates that compounds related to N-cyclohexylcyclohexanamine exhibit various pharmacological effects:
- Anti-inflammatory Activity : Related compounds have demonstrated significant anti-inflammatory properties in animal models, suggesting that this compound may also possess similar effects .
- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor growth in vivo. For example, studies have shown that structurally similar compounds can suppress cancer cell proliferation through apoptosis induction .
Case Study 1: Anti-inflammatory Effects
In a study involving zebrafish models, compounds similar to N-cyclohexylcyclohexanamine were screened for their ability to modulate inflammation. The results indicated that these compounds could significantly reduce inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antitumor Activity
Another study focused on the antitumor properties of related compounds. The findings revealed that specific derivatives could inhibit the growth of prostate cancer cells in vitro and in vivo. These compounds were shown to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
